Benzene-o-diamine sulphite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

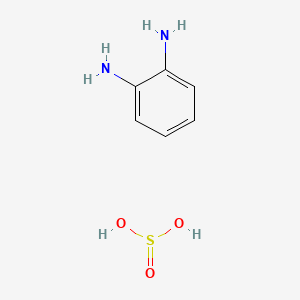

Benzene-o-diamine sulphite, also known as o-phenylenediamine sulphite, is an organic compound with the formula C6H4(NH2)2·H2SO3. This aromatic diamine is an important precursor to many heterocyclic compounds and is used in various industrial and research applications. It appears as a white solid, although samples can darken due to oxidation by air .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-o-diamine sulphite can be synthesized through the reduction of 2-nitroaniline. The process involves treating 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced using zinc powder in ethanol. The resulting diamine is purified as the hydrochloride salt .

Industrial Production Methods

In industrial settings, the reduction of 2-nitroaniline is often carried out using catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas to achieve the reduction efficiently. The product is then treated with sulphurous acid to form the sulphite salt.

Chemical Reactions Analysis

Types of Reactions

Benzene-o-diamine sulphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: The compound can be reduced to form benzimidazole derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Benzimidazole derivatives.

Substitution: Chlorobenzene, nitrobenzene, and benzenesulfonic acid.

Scientific Research Applications

Benzene-o-diamine sulphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-o-diamine sulphite involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. For example, the formation of benzimidazole derivatives involves the condensation of this compound with carboxylic acids, leading to the formation of a heterocyclic ring structure. This structure can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

m-Phenylenediamine: An isomer of benzene-o-diamine sulphite, used in the production of dyes and pigments.

p-Phenylenediamine: Another isomer, commonly used in hair dyes and as a polymerization catalyst.

Uniqueness

This compound is unique due to its specific reactivity and ability to form a wide range of heterocyclic compounds. Its sulphite salt form also provides additional stability and solubility, making it suitable for various industrial applications .

Biological Activity

Benzene-o-diamine sulphite, also referred to as o-phenylenediamine sulphate, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is derived from o-phenylenediamine, a compound known for its electron-rich heterocyclic structure. This structure contributes to its reactivity and interaction with biological systems. The presence of amino groups allows for various substitutions that can enhance its biological activity.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzene-o-diamine derivatives. For instance:

- Study Findings : A recent investigation highlighted that certain derivatives exhibited significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 mg/mL to 32 mg/mL depending on the specific derivative tested .

- Case Study : In a comparative study, a derivative with a thiazol-2-yl group showed exceptional potency against bacterial strains, with an MIC value of 0.015 mg/mL against S. aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound 14 | S. aureus | 8 |

| Compound 14 | B. subtilis | 32 |

| Thiazol-2-yl derivative | S. aureus | 0.015 |

2. Anticancer Activity

The anticancer potential of benzene-o-diamine derivatives has been explored in various models:

- Research Insights : A study evaluated the cytotoxic effects of new derivatives on cancer cell lines, revealing that one compound significantly inhibited growth in MCF-7 breast cancer cells with an IC50 of 25.72 µM .

- Mechanism of Action : The mechanism often involves apoptosis induction in cancer cells, which was confirmed through flow cytometry analysis showing increased apoptotic markers upon treatment with the compound .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Drug 1 | MCF-7 | 25.72 |

| Drug 2 | U87 glioblastoma | 45.2 |

3. Skin Sensitization Potential

This compound has also been assessed for its skin sensitizing properties:

- Experimental Results : A study involving topical application on murine models indicated a notable sensitization response, particularly in individuals exposed to hair dye formulations containing the compound .

- Quantitative Data : The sensitization rate was notably higher in dermatitis patients working as hairdressers, indicating occupational exposure risks .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzene-o-diamine derivatives typically involves reactions between o-phenylenediamine and various electrophiles under controlled conditions. The structural modifications significantly influence their biological activities.

Key Structural Modifications

- Substituent Variations : Modifying the amino groups or introducing heteroatoms has been shown to enhance solubility and bioactivity.

- Heterocyclic Extensions : Incorporating additional heterocycles into the benzene ring can lead to improved pharmacological profiles.

Properties

CAS No. |

49720-84-5 |

|---|---|

Molecular Formula |

C6H10N2O3S |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

benzene-1,2-diamine;sulfurous acid |

InChI |

InChI=1S/C6H8N2.H2O3S/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H2,1,2,3) |

InChI Key |

BTYGXDSVOPRYMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.OS(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.